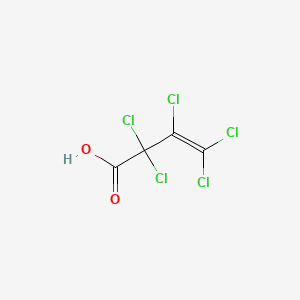
Pentachloro-3-butenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentachloro-3-butenoic acid, also known as this compound, is a useful research compound. Its molecular formula is C4HCl5O2 and its molecular weight is 258.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Pentachloro-3-butenoic acid, and how do reaction parameters influence yield?
Methodological Answer:
- Synthetic Pathway Design : Use factorial design (e.g., 2^k factorial) to evaluate variables like temperature, solvent polarity, and catalyst concentration. For example, a 2^3 design can test interactions between these parameters .
- Yield Optimization : Employ response surface methodology (RSM) to model non-linear relationships between variables. Table 1 illustrates a simplified experimental matrix:
| Run | Temp (°C) | Solvent (Polarity Index) | Catalyst (mol%) | Yield (%) |
|---|---|---|---|---|
| 1 | 80 | 5.0 | 1.5 | 62 |
| 2 | 100 | 3.5 | 2.0 | 78 |
(Adapted from factorial design principles in chemical engineering )
- Validation : Confirm reproducibility using triplicate runs under optimized conditions.
Q. How can spectroscopic techniques (e.g., NMR, IR) reliably characterize this compound’s structure?
Methodological Answer:
- NMR Analysis : Use deuterated solvents (e.g., DMSO-d6) to resolve proton environments. Compare chemical shifts with analogous chlorinated carboxylic acids (e.g., δ~12 ppm for -COOH in D2O) .
- IR Validation : Identify carbonyl (C=O) stretching (~1700 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹). Cross-reference with computational simulations (e.g., DFT) to assign peaks accurately .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing : Incubate samples at 25°C, 40°C, and 60°C in buffers (pH 3–9). Monitor degradation via HPLC every 24 hours .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at standard conditions. Use ANOVA to assess significance of pH/temperature interactions .
Advanced Research Questions
Q. How can contradictory data on this compound’s environmental degradation pathways be resolved?
Methodological Answer:
- Meta-Analysis Framework : Systematically compare studies using PRISMA guidelines. Evaluate variables like sample matrices (soil vs. water), microbial communities, and analytical methods (e.g., LC-MS vs. GC-MS) .
- Controlled Replication : Design experiments isolating confounding factors (e.g., UV exposure in photodegradation studies). Use isotope labeling (¹³C) to track metabolite formation .
Q. What computational strategies predict this compound’s reactivity in novel chemical environments?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model solvation effects in ionic liquids or supercritical CO2 using software like Gaussian or GROMACS. Validate with experimental kinetic data .
- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites. Compare with experimental substituent effects (e.g., chlorination patterns) .
Q. How to design multi-variable experiments for optimizing this compound’s catalytic applications?
Methodological Answer:
- Hybrid Design : Combine central composite design (CCD) and D-optimal criteria to balance exploration and resource efficiency. Prioritize factors like catalyst loading, pressure, and reaction time .
- Machine Learning Integration : Train neural networks on historical data to predict optimal conditions. Use SHAP values to interpret feature importance (e.g., solvent polarity > temperature) .
Q. Data Contradiction Analysis Framework
- Root-Cause Identification : Classify discrepancies into categories (methodological, instrumental, or environmental). For example, HPLC vs. GC-MS detection limits may explain variance in degradation rates .
- Consensus Building : Use Delphi methods with domain experts to weigh evidence quality. Prioritize studies with rigorous controls (e.g., inert atmosphere vs. ambient conditions) .
Propriétés
Numéro CAS |
85743-61-9 |
|---|---|
Formule moléculaire |
C4HCl5O2 |
Poids moléculaire |
258.3 g/mol |
Nom IUPAC |
2,2,3,4,4-pentachlorobut-3-enoic acid |
InChI |
InChI=1S/C4HCl5O2/c5-1(2(6)7)4(8,9)3(10)11/h(H,10,11) |
Clé InChI |
CKGWGTNKIWPBKE-UHFFFAOYSA-N |
SMILES |
C(=C(Cl)Cl)(C(C(=O)O)(Cl)Cl)Cl |
SMILES canonique |
C(=C(Cl)Cl)(C(C(=O)O)(Cl)Cl)Cl |
Synonymes |
2,2,3,4,4-pentachloro-3-butenoic acid PC-3-BA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















